1,5-Bis(trifluoromethyl)-3-(difluoromethoxy)-2-nitrobenzene
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Overview
Description
1,5-Bis(trifluoromethyl)-3-(difluoromethoxy)-2-nitrobenzene is a chemical compound with the molecular formula C9H3F8NO3 It is characterized by the presence of trifluoromethyl, difluoromethoxy, and nitro functional groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Bis(trifluoromethyl)-3-(difluoromethoxy)-2-nitrobenzene typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,5-Bis(trifluoromethyl)-3-(difluoromethoxy)-2-nitrobenzene can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoromethyl and difluoromethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas (H2) and palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Reduction: Formation of 1,5-Bis(trifluoromethyl)-3-(difluoromethoxy)-2-aminobenzene.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,5-Bis(trifluoromethyl)-3-(difluoromethoxy)-2-nitrobenzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,5-Bis(trifluoromethyl)-3-(difluoromethoxy)-2-nitrobenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of electron-withdrawing groups like trifluoromethyl and nitro groups can influence its reactivity and binding affinity to these targets.
Comparison with Similar Compounds
Similar Compounds
- 1,5-Bis(trifluoromethyl)-2-(difluoromethoxy)-4-nitrobenzene
- 1,5-Bis(difluoromethoxy)naphthalene
Uniqueness
1,5-Bis(trifluoromethyl)-3-(difluoromethoxy)-2-nitrobenzene is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. This uniqueness can be leveraged in various applications where specific reactivity or stability is required.
Properties
Molecular Formula |
C9H3F8NO3 |
---|---|
Molecular Weight |
325.11 g/mol |
IUPAC Name |
1-(difluoromethoxy)-2-nitro-3,5-bis(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H3F8NO3/c10-7(11)21-5-2-3(8(12,13)14)1-4(9(15,16)17)6(5)18(19)20/h1-2,7H |
InChI Key |
JTFUNPYBQOBDIO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)[N+](=O)[O-])OC(F)F)C(F)(F)F |
Origin of Product |
United States |
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